molecular formula C19H14FN3O3S B2665525 (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868375-24-0

(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2665525
CAS No.: 868375-24-0
M. Wt: 383.4
InChI Key: HWZQELHXXYNCDJ-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzamide core linked to a fluorinated benzo[d]thiazole moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with the benzamide core: The final step involves coupling the fluorinated benzo[d]thiazole with the benzamide moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with various biological targets can provide insights into cellular processes and disease mechanisms.

Medicine

In medicinal chemistry, the compound’s potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, can be explored. Its structure-activity relationship (SAR) can be studied to optimize its efficacy and safety as a therapeutic agent.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies, including molecular docking and in vitro assays, are necessary to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds like N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)acetamide share structural similarities and may exhibit comparable biological activities.

    Benzo[d]thiazole derivatives: Compounds such as 2-(4-fluorophenyl)benzo[d]thiazole are structurally related and can be used for comparative studies.

Uniqueness

The uniqueness of (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide lies in its specific combination of functional groups and structural motifs. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S/c1-22-17-13(20)6-3-7-14(17)27-19(22)21-18(26)11-4-2-5-12(10-11)23-15(24)8-9-16(23)25/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZQELHXXYNCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.